REACTION_CXSMILES
|
C(N(C(C)C)C(C)C)C.[Br:10][C:11]1[CH:12]=[CH:13][C:14]([O:18][CH3:19])=[C:15]([OH:17])[CH:16]=1.[C:20]([Si:24](Cl)([CH3:26])[CH3:25])([CH3:23])([CH3:22])[CH3:21].C([O-])(O)=O.[Na+]>CN(C=O)C.CCOCC.O>[Br:10][C:11]1[CH:12]=[CH:13][C:14]([O:18][CH3:19])=[C:15]([CH:16]=1)[O:17][Si:24]([C:20]([CH3:23])([CH3:22])[CH3:21])([CH3:26])[CH3:25] |f:3.4|
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Name
|
|
Quantity
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1.72 mL
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Type
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reactant
|
Smiles
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C(C)N(C(C)C)C(C)C
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Name
|
|
Quantity
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0.8 g
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Type
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reactant
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Smiles
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BrC=1C=CC(=C(C1)O)OC
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Name
|
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Quantity
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10 mL
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Type
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solvent
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Smiles
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CN(C)C=O
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Name
|
|
Quantity
|
0.71 g
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Type
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reactant
|
Smiles
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C(C)(C)(C)[Si](C)(C)Cl
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Name
|
|
Quantity
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6 mL
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Type
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solvent
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Smiles
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O
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Type
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CUSTOM
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Details
|
The clear, colorless solution was stirred for 5 min.
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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WAIT
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Details
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The reaction was complete in about two hours
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Duration
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2 h
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Type
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STIRRING
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Details
|
stirred for 10 min.
|
Duration
|
10 min
|
Type
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STIRRING
|
Details
|
stirred for 30 min
|
Duration
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30 min
|
Type
|
CUSTOM
|
Details
|
The ether portion was separated
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Type
|
EXTRACTION
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Details
|
the aqueous phase was extracted with ether (2×50 ml)
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Type
|
WASH
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Details
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The combined ether phases were washed with water (100 ml), brine (60 ml)
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Type
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DRY_WITH_MATERIAL
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Details
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dried over MgSO4
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Type
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FILTRATION
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Details
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filtered
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Type
|
CONCENTRATION
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Details
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concentrated to an oil, which
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Type
|
CUSTOM
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Details
|
was further purified by flash column chromatography [100% hexane with 0.5% triethylamine gradient to 30% EtOAc in hexane with 0.5% Et3N]
|
Reaction Time |
5 min |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=CC(=C(O[Si](C)(C)C(C)(C)C)C1)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.59 g | |
YIELD: PERCENTYIELD | 99% | |
YIELD: CALCULATEDPERCENTYIELD | 47.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |